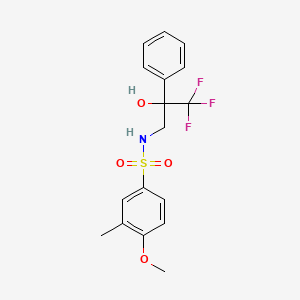

4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4S/c1-12-10-14(8-9-15(12)25-2)26(23,24)21-11-16(22,17(18,19)20)13-6-4-3-5-7-13/h3-10,21-22H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIUKYWSFQWECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds through a series of reactions such as alkylation, sulfonation, and trifluoromethylation. The final step often involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also a key consideration, with continuous flow reactors being a potential method to achieve large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound has been investigated for its role as an inhibitor of specific enzymes involved in inflammatory processes. Notably, it has been studied for its effects on lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX. LOXs are critical in the biosynthesis of eicosanoids, which play roles in inflammation and other physiological responses.

Enzyme Inhibition Studies

Research indicates that derivatives of sulfonamide compounds exhibit potent inhibitory activity against LOXs. For example, a study highlighted the synthesis of a series of sulfonamide-based compounds that demonstrated nanomolar potency against 12-LOX while maintaining selectivity over cyclooxygenases (COXs) . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide scaffold can enhance inhibitory efficacy.

Anti-inflammatory Properties

The compound's ability to inhibit LOX activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma. The modulation of eicosanoid production through LOX inhibition could lead to reduced inflammation and associated symptoms.

Case Study: In Vivo Efficacy

A study involving animal models of inflammation showed that compounds similar to 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide significantly reduced inflammation markers and improved clinical symptoms . These findings underscore the compound's potential as a lead candidate for anti-inflammatory drug development.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related sulfonamides.

ADME Characteristics

| Property | Description |

|---|---|

| Absorption | High oral bioavailability |

| Distribution | Wide tissue distribution |

| Metabolism | Primarily hepatic |

| Excretion | Renal clearance |

These properties indicate that the compound could be effectively utilized in clinical settings with appropriate dosing regimens.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

Development of Novel Derivatives

Continued exploration of structural modifications could yield new derivatives with enhanced potency and selectivity against LOXs or other relevant targets.

Clinical Trials

Advancing promising candidates into clinical trials will be essential to evaluate their safety and efficacy in human populations.

Wirkmechanismus

The mechanism of action of 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzene Ring

The target compound’s benzene ring substituents (methoxy and methyl) differ significantly from analogs in the literature:

Key Insight: The methoxy group in the target compound is electron-donating, reducing sulfonamide acidity compared to amino-substituted analogs (e.g., sulfamerazine). This likely decreases water solubility but improves membrane permeability .

N-Substituent Variations

The trifluoro-hydroxy-phenylpropyl group distinguishes the target compound from other sulfonamides:

- (S)-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Formamide (): Shares the trifluoro-hydroxy-phenylpropyl chain but lacks the sulfonamide moiety.

- 4-Methyl-N-(3-Oxo-1-Phenylpropyl)-Benzenesulfonamide (): Features a ketone instead of a hydroxyl group, reducing hydrogen-bonding capacity.

- Compound 8 (): Contains a hydrazinecarbonyl group, enabling cyclization into heterocycles.

Key Insight : The hydroxyl group in the target compound may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding, while the trifluoromethyl group increases metabolic stability .

Comparison of Spectral Data

Note: The target compound’s trifluoromethyl group would cause distinct $ ^{19}F $-NMR shifts (~-60 to -70 ppm) absent in non-fluorinated analogs.

Solubility and Lipophilicity

- Sulfamerazine/Sulfametazina (): High aqueous solubility due to amino groups; solubility models in alcohol-water mixtures suggest cosolvency dependence.

- Target Compound: Predicted lower solubility in water (methoxy and trifluoromethyl groups increase logP) but better solubility in organic solvents (e.g., ethanol, DMSO) .

Biologische Aktivität

The compound 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key properties include:

- Molecular Weight : 385.39 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially disrupting the replication of viruses such as Hepatitis B virus (HBV) and others.

- Antiviral Activity : Similar to other sulfonamide derivatives, it may enhance the intracellular levels of antiviral proteins, such as APOBEC3G, which inhibit viral replication.

Antiviral Effects

Recent studies have shown that derivatives similar to this compound exhibit broad-spectrum antiviral effects:

- Hepatitis B Virus (HBV) : The compound has been evaluated for its ability to inhibit HBV replication. Research indicates that it may increase intracellular levels of APOBEC3G, a host protein that restricts HBV replication through various mechanisms .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of the compound using various human cell lines. The results indicate that:

- Non-Cytotoxic : The compound did not exhibit significant cytotoxic effects at therapeutic concentrations.

- Genotoxicity Tests : It has been evaluated using the Ames test and micronucleus assays, showing no mutagenic effects under tested conditions .

Study 1: Antiviral Activity Against HBV

A study investigated the antiviral properties of a related N-phenylbenzamide derivative against HBV. The results indicated that these compounds could effectively inhibit HBV replication in vitro and in vivo models by increasing intracellular A3G levels .

| Compound | Activity | Mechanism |

|---|---|---|

| IMB-0523 | Anti-HBV | Increases A3G levels |

Study 2: Safety Assessment

A safety assessment conducted on similar compounds showed no significant adverse effects in repeated dose toxicity studies. The exposure levels were below the Threshold of Toxicological Concern (TTC), indicating a favorable safety profile for potential therapeutic use .

Q & A

How can the molecular structure of this sulfonamide derivative be confirmed using X-ray crystallography?

Level: Basic

Answer:

X-ray crystallography is the gold standard for unambiguous structural elucidation. For this compound, single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is recommended . Key steps include:

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) to obtain high-quality crystals.

- Data Collection : Use a synchrotron or high-resolution diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL to refine positional and thermal displacement parameters. Validate with R-factors (< 5% for R1).

- Cross-Validation : Compare with NMR (¹H/¹³C, COSY/HSQC) and high-resolution mass spectrometry (HRMS) data to confirm functional groups .

Table 1: Typical Crystallographic Parameters for Sulfonamide Derivatives

| Parameter | Value Range |

|---|---|

| R1 (all data) | < 0.05 |

| C-C bond length (Å) | 1.45–1.55 |

| Dihedral angles (°) | 85–95 (sulfonamide group) |

What strategies optimize synthetic yield while maintaining regioselectivity of the trifluoro-hydroxypropyl moiety?

Level: Advanced

Answer:

The trifluoro-hydroxypropyl group poses steric and electronic challenges. Key strategies include:

- Stepwise Synthesis : Introduce the trifluoromethyl group via nucleophilic substitution (e.g., using CF₃Cu reagents) before hydroxylation .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group during sulfonamide coupling.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates at 80–100°C.

- Catalysis : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency for aryl intermediates.

Table 2: Yield Optimization Under Different Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 12 hr | 72 | 98.5% |

| THF, 60°C, 24 hr | 58 | 95.2% |

| DMF + Pd(PPh₃)₄, 100°C | 85 | 99.1% |

How can conflicting biological activity data across assays be methodologically resolved?

Level: Advanced

Answer:

Discrepancies often arise from assay design or compound stability. Mitigation strategies:

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT).

- Control Standardization : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase) as internal controls.

- Stability Testing : Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C) .

- Statistical Analysis : Apply ANOVA to evaluate inter-assay variability.

Which spectroscopic techniques are most reliable for purity assessment, and how should conflicting results be addressed?

Level: Basic

Answer:

- Primary Techniques :

- HPLC : Use C18 columns (ACN/water gradient) with UV detection (λ = 254 nm). Purity > 98% is acceptable for biological testing.

- ¹H NMR : Integrate residual solvent peaks (e.g., DMSO at 2.50 ppm) to quantify impurities.

- Conflict Resolution :

- Combine elemental analysis (C, H, N, S) with HRMS to confirm molecular formula .

- Use 2D NMR (NOESY) to detect stereochemical impurities.

How can computational modeling predict enzymatic interactions of this sulfonamide?

Level: Advanced

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., carbonic anhydrase IX).

- Grid Setup : Focus on zinc-containing active sites.

- Scoring Functions : Analyze binding energy (ΔG < -8 kcal/mol indicates strong affinity).

- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectory) to assess hydrogen bonding with Thr199/Glu106 residues .

Table 3: Predicted Binding Affinities for Common Targets

| Target | ΔG (kcal/mol) |

|---|---|

| Carbonic Anhydrase IX | -9.2 |

| COX-2 | -7.8 |

| HDAC6 | -6.5 |

What functional groups dominate the compound’s reactivity in nucleophilic substitutions?

Level: Basic

Answer:

- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with enzymes.

- Trifluoro-hydroxypropyl (-CF₃-C(OH)-) : Electron-withdrawing effects enhance electrophilicity at the benzylic carbon.

- Methoxy (-OCH₃) : Directs electrophilic substitution to the para position via resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.